molecular formula C11H17NO3 B3113048 tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932590-17-4

tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3113048
CAS No.: 1932590-17-4
M. Wt: 211.26 g/mol
InChI Key: YGENGNQEVDONGO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that features a unique structure with potential applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl ester group and a bicyclic framework that includes an azabicycloheptane core.

Scientific Research Applications

Chemistry: tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure allows it to mimic certain natural substrates, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • tert-Butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness: tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl ester and the azabicycloheptane core provides distinct reactivity and stability compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENGNQEVDONGO-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
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tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
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tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

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